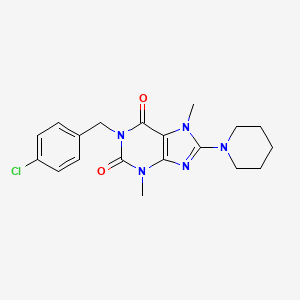

![molecular formula C20H16ClN3O3S2 B2554066 N-(4-氯苯基)-N-甲基-2-[3-(3-甲基苯基)-1,2,4-恶二唑-5-基]噻吩-3-磺酰胺 CAS No. 1105248-75-6](/img/structure/B2554066.png)

N-(4-氯苯基)-N-甲基-2-[3-(3-甲基苯基)-1,2,4-恶二唑-5-基]噻吩-3-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

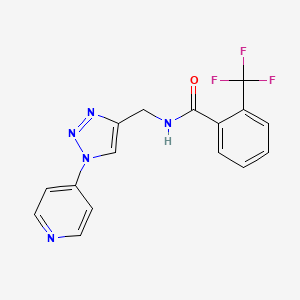

The compound "N-(4-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide" is a derivative of thiophene sulfonamide, which is a class of compounds known for their diverse biological activities. The presence of the 1,2,4-oxadiazole ring and the sulfonamide group suggests potential for various pharmacological properties.

Synthesis Analysis

The synthesis of related sulfonamide derivatives typically involves multiple steps starting from simple precursors. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives begins with 4-chlorobenzoic acid, which undergoes esterification, hydrazination, salt formation, and cyclization to yield the thiadiazole core . Similarly, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides starts with 4-chlorophenoxyacetic acid and involves esterification, hydrazination, and ring closure reactions . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate 3-methylphenyl and methyl substituents at the relevant steps.

Molecular Structure Analysis

The molecular structure of thiophene sulfonamide derivatives is characterized by the presence of a thiophene ring linked to a sulfonamide group. The substitution pattern on the thiophene and the nature of the substituents can significantly influence the biological activity of these compounds. For example, the substitution of various aryl groups via Suzuki cross-coupling reactions has been shown to yield compounds with potent urease inhibition and antibacterial activities . The molecular structure of the compound would likely exhibit similar interactions due to the presence of the thiophene sulfonamide core.

Chemical Reactions Analysis

Thiophene sulfonamide derivatives can participate in various chemical reactions, particularly those involving their functional groups. The sulfonamide group can undergo nucleophilic substitution reactions, as seen in the synthesis of thiadiazole sulfonamides . The presence of the oxadiazole ring in the compound may also allow for additional chemical transformations, potentially leading to a wide range of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene sulfonamide derivatives are influenced by their molecular structure. The presence of electronegative substituents such as chlorine can affect the electron distribution within the molecule, which in turn can influence properties like solubility, melting point, and reactivity. The antibacterial and anti-enzymatic activities of related compounds suggest that the compound may also possess similar properties, with the potential for moderate to high biological activity .

科学研究应用

生物活性与药物化学

对磺酰胺衍生物的研究,包括与N-(4-氯苯基)-N-甲基-2-[3-(3-甲基苯基)-1,2,4-恶二唑-5-基]噻吩-3-磺酰胺相似的结构,已显示在各种生物学和医学背景下具有显着的潜力。例如,对 5-(4-氯苯基)-1,3,4-噻二唑磺酰胺的研究已经确定了具有抗烟草花叶病毒活性的化合物,突出了类似磺酰胺衍生物在抗病毒应用中的潜力 (Chen et al., 2010)。此外,2-芳氧羰基噻吩-3-磺酰胺的开发揭示了在内皮素受体上具有有效拮抗活性的分子,表明它们与心血管研究相关 (Raju et al., 1997)。

抗菌和酶抑制

磺酰胺衍生物也因其抗菌特性和酶抑制能力而受到研究。一项对噻吩磺酰胺衍生物的研究突出了它们作为脲酶抑制剂、抗菌剂和具有溶血活性的化合物的潜力,强调了磺酰胺在解决各种微生物威胁和酶靶标中的广泛适用性 (Noreen et al., 2017)。

材料科学应用

在材料科学中,已经探索了将磺酰胺结构掺入聚合物材料中以开发具有理想性能的新材料。例如,含有1,3,4-恶二唑单元的磺化聚(芳基醚砜)的合成已显示出在中高温燃料电池中的应用前景,表明包括目标化合物在内的磺酰胺衍生物可以在能源相关技术的进步中发挥重要作用 (Xu et al., 2013)。

属性

IUPAC Name |

N-(4-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O3S2/c1-13-4-3-5-14(12-13)19-22-20(27-23-19)18-17(10-11-28-18)29(25,26)24(2)16-8-6-15(21)7-9-16/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDJIGADSYQRRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

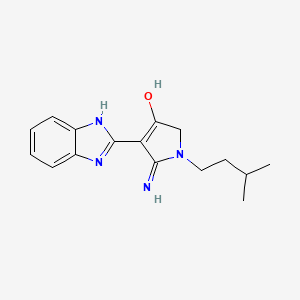

![N-(adamantan-1-yl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2553987.png)

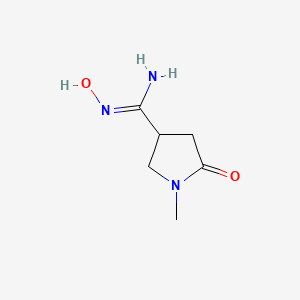

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2553990.png)

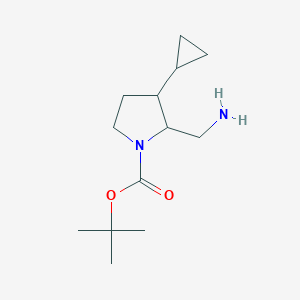

![Ethyl 2-((1aR,1bR,4ar,5aR)-3,3-dimethyltetrahydro-1aH-oxireno[2',3':3,4]cyclopenta[1,2-d][1,3]dioxol-1a-yl)acetate](/img/structure/B2553996.png)

![N-[[5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2553997.png)

![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2554001.png)

![1-methyl-N-((6-morpholinopyridin-3-yl)methyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B2554002.png)

![N-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2554006.png)